

# Verosudil clinical trial results vs preclinical data

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## Compound Focus: Verosudil Hydrochloride

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## Preclinical Profile of Verosudil (AR-12286)

The table below summarizes the key quantitative data and experimental findings from preclinical studies on Verosudil.

Aspect	Preclinical Data & Findings
Primary Mechanism	Potent inhibition of Rho-associated coiled-coil protein kinase (ROCK) [1] [2].

| **Biochemical Potency (Ki)** | ROCK1: 2 nM ROCK2: 2 nM [1] [3]. | | **Selectivity (Ki)** | PKA: 69 nM MRCKA: 28 nM PKC $\theta$ : 9322 nM CAM2A: 5855 nM [1] [3]. | | **Cellular Activity (IC50)** | Disruption of actin stress fibers in porcine TM cells: 924 nM [1]. Disruption of focal adhesions in human TM cells: 818 nM [1]. | | **In Vivo Efficacy** | Reduces intraocular pressure (IOP) in Dutch rabbits and Formosan rock monkeys [1]. Reverses IOP and morphological changes in a mouse model of steroid-induced ocular hypertension [1]. | | **Proposed Therapeutic Use** | Glaucoma and ocular hypertension by increasing trabecular outflow capacity [1] [2]. |

## Detailed Experimental Protocols from Preclinical Studies

The key experiments that generated the above data involved the following methodologies:

- **Biochemical Kinase Assays:** Inhibitory activity ( $K_i$ ) against ROCK1, ROCK2, and other kinases was determined using a luminescent kinase assay kit. The assay quantifies the remaining ATP after the kinase reaction, where higher luminescence indicates less kinase activity and thus more potent inhibition [4].
- **Cell-Based Assays (Actin Stress Fibers & Focal Adhesions):**
  - **Cell Lines:** Primary Porcine Trabecular Meshwork (PTM) cells and immortalized Human Trabecular Meshwork (HTM) cells [1] [4].
  - **Protocol:** Cells were grown on fibronectin-coated plates and treated with serially diluted Verosudil for 6 hours. After fixation and permeabilization, cells were stained with specific markers: **Alexa Fluor 488 phalloidin** for F-actin (to visualize stress fibers) in PTM cells, and **anti-paxillin antibody** followed by a fluorescent secondary antibody (to visualize focal adhesions) in HTM cells [1] [4].
  - **Analysis:** High-content imaging (e.g., INCell 1000 imager) was used with custom algorithms to quantitatively measure actin fiber length and the total area of focal adhesions. The IC50 value was calculated from the dose-response curve [1] [4].
- **In Vivo Efficacy Models:**
  - **Animal Models:** Dutch Belted rabbits and Formosan rock monkeys for acute IOP lowering; C57BL/6 mice with dexamethasone-induced ocular hypertension for a chronic model [1] [4].
  - **Dosing:** Topical application as eye drops (e.g., 10  $\mu$ L, twice daily for five weeks in mice) [1].
  - **Outcome Measures:** Direct measurement of IOP; histological analysis of the trabecular meshwork to assess effective filtration area and extracellular matrix accumulation [1].

## Mechanism of Action: ROCK Inhibition Pathway

The following diagram illustrates the cellular mechanism of Verosudil and other ROCK inhibitors, based on the described preclinical data.

## Clinical Trial Status and Context

- **Current Status:** Verosudil is an **investigational drug** and has not yet been approved for clinical use. The Guide to Pharmacology database indicates it is being evaluated in a **Phase 2 clinical trial** for its potential to reduce intraocular pressure in patients with ocular hypertension or glaucoma [2].
- **Publicly Available Clinical Data:** The search results do not contain specific outcome data from its Phase 2 trials. This information is typically released after trial completion through peer-reviewed publications or official clinical trial registries.

- **Comparison with an Approved ROCKi:** To provide context, **Netarsudil (AR-13324)** is an FDA-approved ROCK inhibitor developed by the same company. Its successful path from preclinical research to market approval can serve as a benchmark [4].
  - **Preclinical:** Netarsudil showed high potency (Ki of 1 nM for ROCK1/2), disrupted actin structures in TM cells, and lowered IOP in animal models [4].
  - **Clinical:** In Phase 3 trials (ROCKET-1 and ROCKET-2), once-daily Netarsudil 0.02% was effective and well-tolerated for lowering IOP in patients with open-angle glaucoma and ocular hypertension. The most frequent side effect was conjunctival hyperemia [5].

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